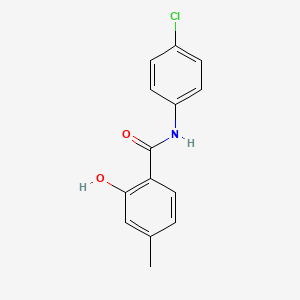
2-Hydroxy-4-methyl-N-p-tolyl-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-4-methyl-N-p-tolyl-benzamide, commonly referred to as HMTPB, is a synthetic organic compound used in a variety of scientific research applications. It is a white, crystalline powder with a melting point of 108-110°C and a molecular weight of 261.32 g/mol. HMTPB is insoluble in water, but soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). HMTPB has been used in a variety of research applications, including drug synthesis, biochemistry, and pharmacology.
科学研究应用
HMTPB has been used in a variety of scientific research applications. It has been used in drug synthesis and biochemistry, as well as in pharmacology. In drug synthesis, HMTPB has been used as a reactant in the synthesis of various drugs, including anti-inflammatory drugs and antifungal agents. In biochemistry, HMTPB has been used to study the structure and function of enzymes, as well as to study the effects of various compounds on enzyme activity. In pharmacology, HMTPB has been used to study the pharmacokinetics and pharmacodynamics of various drugs.
作用机制
HMTPB acts as an inhibitor of enzymes involved in the metabolism of drugs. When HMTPB binds to an enzyme, it prevents the enzyme from catalyzing the metabolic reaction of the drug. This prevents the drug from being metabolized, resulting in higher concentrations of the drug in the body.
Biochemical and Physiological Effects
HMTPB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, resulting in higher concentrations of the drug in the body. HMTPB has also been shown to have anti-inflammatory and antifungal properties.
实验室实验的优点和局限性
HMTPB has several advantages and limitations for use in lab experiments. The main advantage of using HMTPB is its ability to inhibit the activity of enzymes involved in drug metabolism, resulting in higher concentrations of the drug in the body. However, HMTPB is insoluble in water, which can make it difficult to use in some experiments. Additionally, HMTPB can be toxic if ingested or inhaled, so it should be handled with care.
未来方向
The potential future directions for HMTPB research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis and pharmacology. Additionally, further research is needed to explore the potential toxicity of HMTPB and to identify potential therapeutic uses. Finally, research is needed to develop new synthesis methods for HMTPB that are more efficient and cost-effective.
合成方法
HMTPB is synthesized through a multi-step process. The first step involves the reaction of 4-methyl-N-p-tolyl-benzamide with hydrochloric acid in a 1:1 molar ratio in the presence of a catalyst. This reaction results in the formation of the intermediate product 2-chloro-4-methyl-N-p-tolyl-benzamide. The second step involves the reaction of the intermediate product with sodium hydroxide in a 1:1 molar ratio. This reaction results in the formation of the final product HMTPB.
属性
IUPAC Name |
2-hydroxy-4-methyl-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-3-6-12(7-4-10)16-15(18)13-8-5-11(2)9-14(13)17/h3-9,17H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQABWRMPSFQPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-4-methyl-N-(p-tolyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

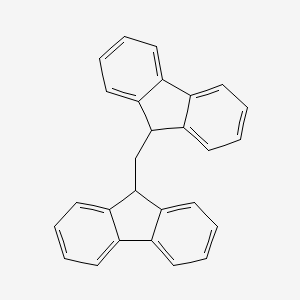
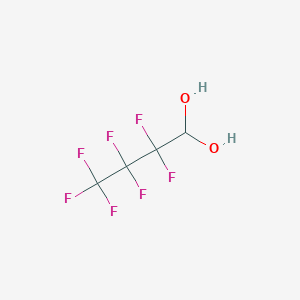
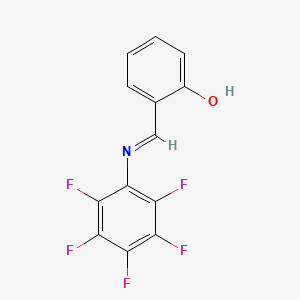
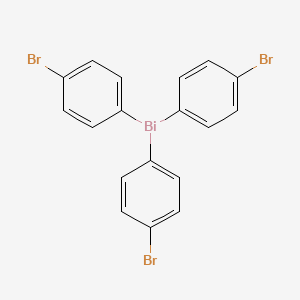

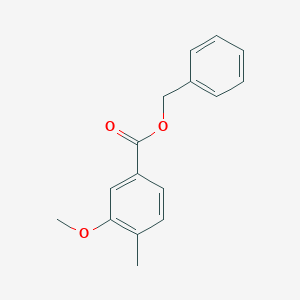
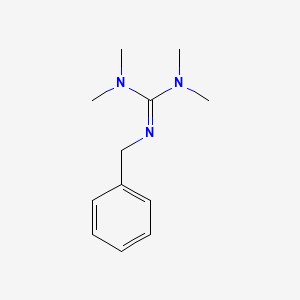
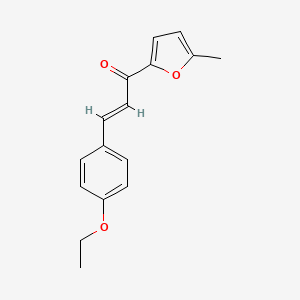
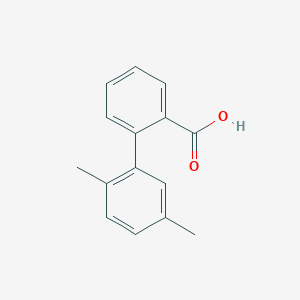
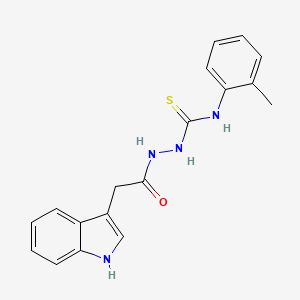
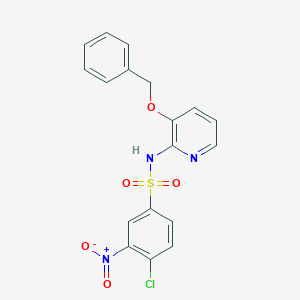
![Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine](/img/structure/B6363650.png)
